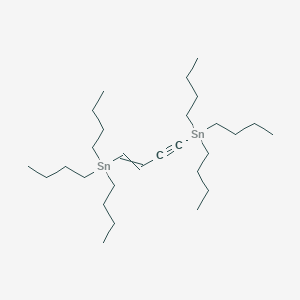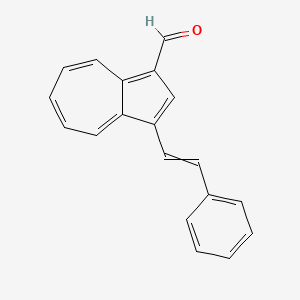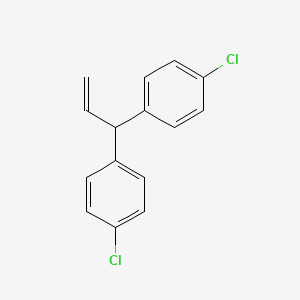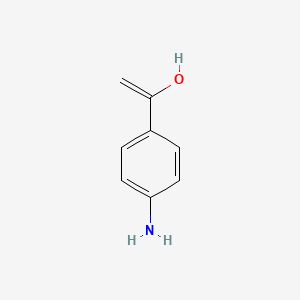![molecular formula C17H28O3 B12529588 2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol CAS No. 672301-02-9](/img/structure/B12529588.png)
2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol is an organic compound belonging to the class of phenylpropanes. This compound is characterized by its phenoxyethanol structure, which includes a phenyl group attached to an ethoxyethanol chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with 3-ethylpentan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-(3-ethylpentan-2-yl)phenol.
Etherification: The next step is the etherification of 4-(3-ethylpentan-2-yl)phenol with ethylene oxide under basic conditions to form 2-{2-[4-(3-ethylpentan-2-yl)phenoxy]ethoxy}ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various ethers or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol involves its interaction with biological membranes. The phenoxyethanol structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol
- 2-{2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy}ethanol
- 2-{2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethoxy}ethanol
Uniqueness
2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol is unique due to its specific alkyl chain, which imparts distinct physicochemical properties. This compound exhibits different solubility, reactivity, and interaction with biological membranes compared to its analogs, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
672301-02-9 |
|---|---|
Molekularformel |
C17H28O3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2-[2-[4-(3-ethylpentan-2-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H28O3/c1-4-15(5-2)14(3)16-6-8-17(9-7-16)20-13-12-19-11-10-18/h6-9,14-15,18H,4-5,10-13H2,1-3H3 |
InChI-Schlüssel |
CLSHXOLWYGRURQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(C)C1=CC=C(C=C1)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)

![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)





![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)

